

Solubility and stability of Azetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Azetidine-3-carbonitrile*

Cat. No.: *B1291615*

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Stability of **Azetidine-3-carbonitrile Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-3-carbonitrile hydrochloride is a synthetically valuable building block in medicinal chemistry, frequently employed in the design of novel therapeutics. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a desirable motif due to its ability to impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, when incorporated into larger molecules. The presence of a nitrile group offers a versatile handle for further chemical modifications. As a hydrochloride salt, the compound's solubility and stability are critical parameters that influence its storage, handling, and application in synthetic protocols and formulation development.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of **Azetidine-3-carbonitrile** hydrochloride. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the expected properties based on its structural features and furnishes detailed experimental protocols for researchers to determine these key parameters.

Physicochemical Properties

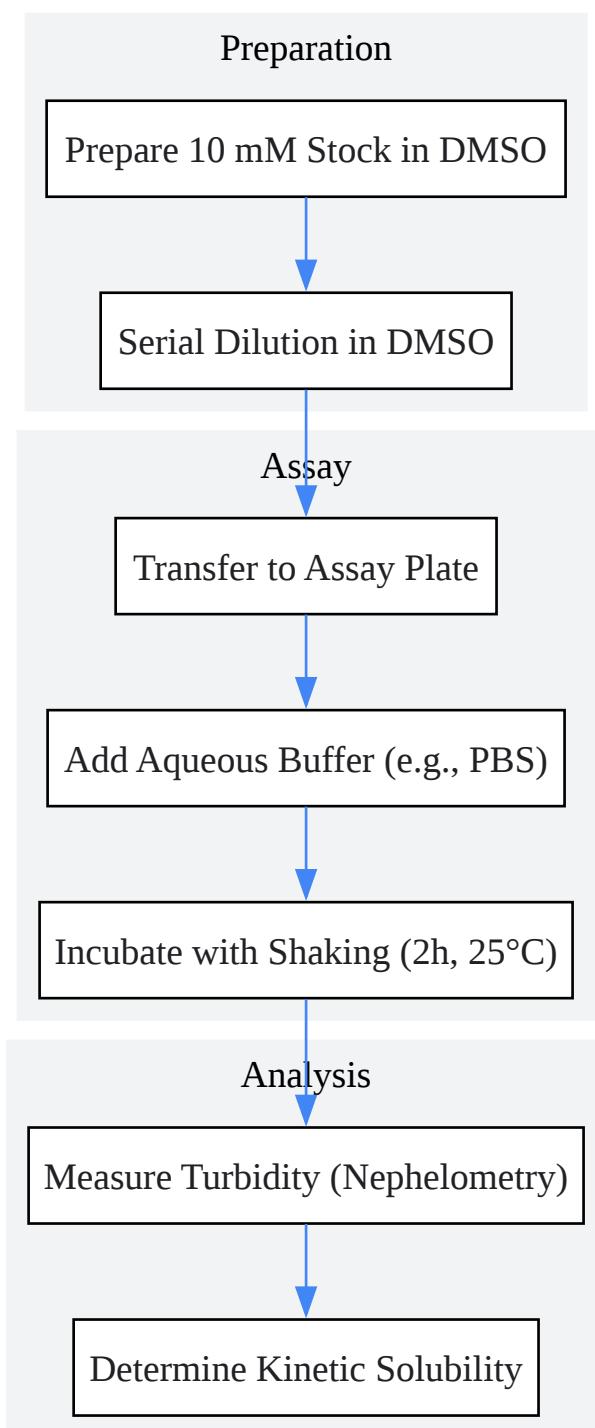
Property	Value/Description	Source/Justification
CAS Number	345954-83-8	[1] [2] [3] [4] [5] [6] [7]
Molecular Formula	C ₄ H ₇ CIN ₂	[2] [3] [4]
Molecular Weight	118.57 g/mol	[1] [2] [3]
Appearance	White to off-white or yellow solid	[2] [4]
Storage	Store in a freezer (-20°C) under an inert atmosphere. [1] [2] [4] [6] The compound is noted to be hygroscopic. [8] [9]	Supplier Recommendations

Solubility Profile

The hydrochloride salt form of **Azetidine-3-carbonitrile** is expected to confer good aqueous solubility. The azetidine nitrogen is basic and will be protonated, enhancing its interaction with polar protic solvents like water. The overall small size of the molecule also contributes to its likely solubility in a range of solvents.

Qualitative Solubility Predictions

Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Protic	Water	Soluble	As a hydrochloride salt, high solubility is expected. A related compound, Azetidine hydrochloride, is soluble in water. [8] [9]
Methanol, Ethanol	Soluble		The polarity and hydrogen bonding capacity of these solvents should facilitate dissolution.
Polar Aprotic	DMSO, DMF	Soluble	These are strong, versatile solvents for a wide range of organic compounds.
Acetonitrile	Likely Soluble		The nitrile group may enhance solubility in acetonitrile.
Non-polar	Toluene, Hexanes	Sparingly Soluble to Insoluble	The high polarity of the hydrochloride salt will likely limit solubility in non-polar organic solvents.


Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The two primary types of solubility measurements are kinetic and thermodynamic.

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[\[10\]](#)[\[11\]](#)

Experimental Protocol: Nephelometric Kinetic Solubility Assay

- Stock Solution Preparation: Prepare a 10 mM stock solution of **Azetidine-3-carbonitrile hydrochloride** in 100% DMSO.
- Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
- Addition to Buffer: Transfer a small volume (e.g., 2 μ L) of each DMSO solution to a clear-bottom 96-well plate.
- Aqueous Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired concentrations (typically with a final DMSO concentration of 1-2%).
- Incubation: Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[\[11\]](#)[\[12\]](#)
- Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility. [\[10\]](#)

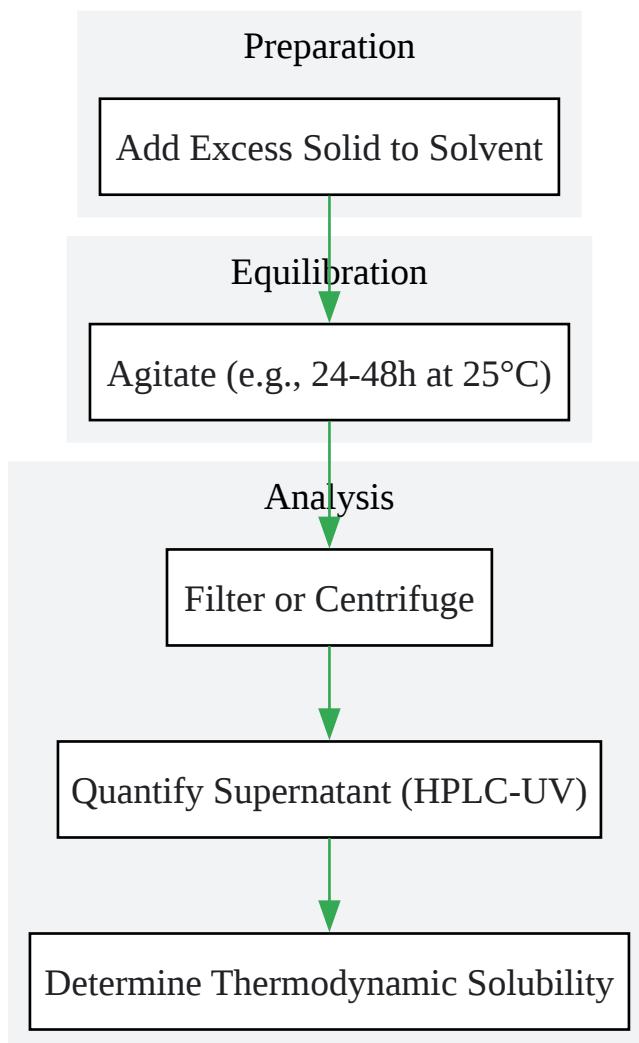

[Click to download full resolution via product page](#)

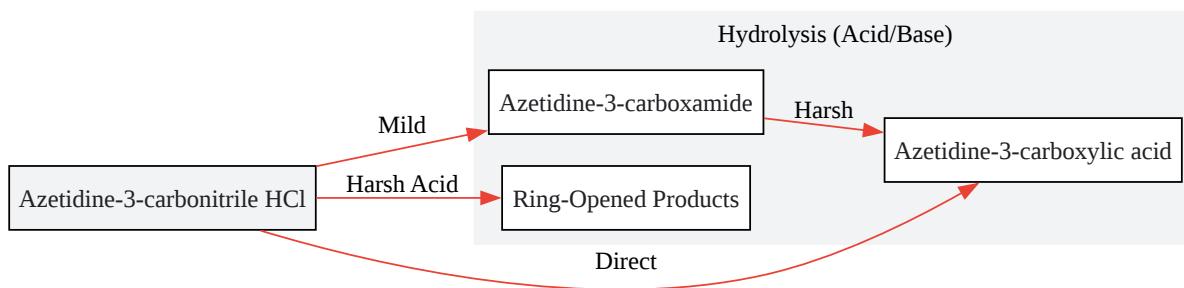
Fig 1. Workflow for Nephelometric Kinetic Solubility Assay.

Thermodynamic solubility measures the concentration of a compound in a saturated solution in equilibrium with its solid form and is considered the "true" solubility.[13][14]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

- Sample Preparation: Add an excess amount of solid **Azetidine-3-carbonitrile** hydrochloride to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, methanol).
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15][16]
- Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
- Quantification: Carefully take an aliquot of the clear supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[14][16]
- Calibration: Quantify the concentration against a standard curve prepared from a known concentration of the compound.

[Click to download full resolution via product page](#)


Fig 2. Workflow for Thermodynamic Solubility Assay.

Stability Profile

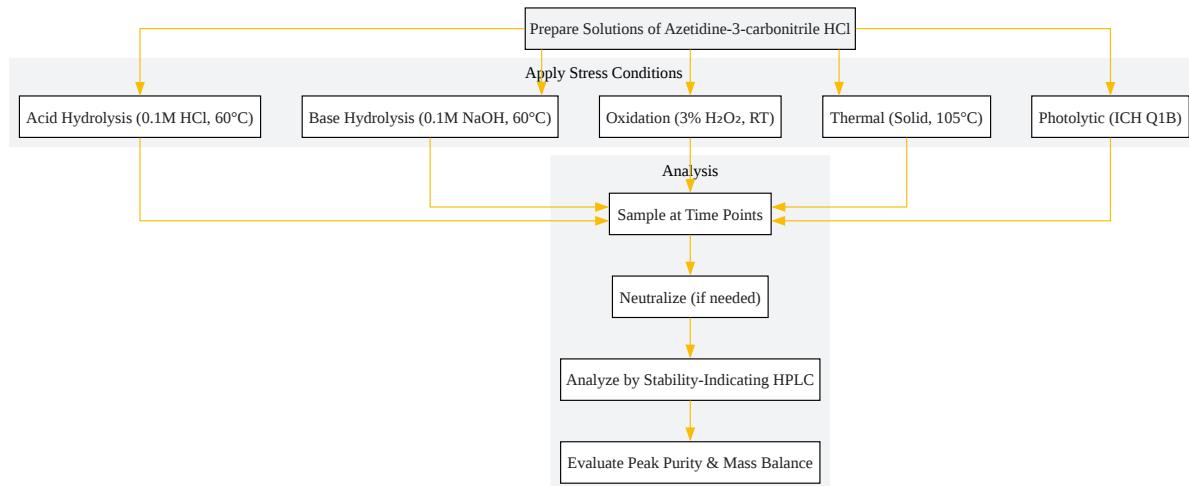
The stability of **Azetidine-3-carbonitrile** hydrochloride must be evaluated to ensure its integrity during storage and use. Potential degradation pathways include hydrolysis of the nitrile group and reactions involving the azetidine ring. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Predicted Degradation Pathways

- Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding carboxylic acid or amide. [17] The azetidine ring itself can also undergo ring-opening, particularly under harsh acidic conditions.[23]
- Oxidation: While the core structure is not highly susceptible to oxidation, forced studies using an oxidizing agent like hydrogen peroxide are necessary to confirm this.
- Thermolysis: Degradation at elevated temperatures should be assessed to determine the compound's thermal stability.
- Photostability: Exposure to UV and visible light can cause degradation in some molecules.

[Click to download full resolution via product page](#)

Fig 3. Potential Hydrolytic Degradation Pathways.


Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines to identify likely degradation products and demonstrate the specificity of analytical methods.[24] [25][26] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[21]

Protocol: Forced Degradation Study

- Sample Preparation: Prepare solutions of **Azetidine-3-carbonitrile** hydrochloride in appropriate solvents for each stress condition.

- Stress Conditions:
 - Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
 - Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
 - Oxidation: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
 - Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
- Time Points: Sample at appropriate time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).
- Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.
- Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and UV detection). The method should be capable of separating the parent compound from all degradation products.
- Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure all degradation products are accounted for.

[Click to download full resolution via product page](#)

Fig 4. Workflow for a Forced Degradation Study.

Conclusion

Azetidine-3-carbonitrile hydrochloride is a key building block in modern drug discovery. Understanding its solubility and stability is paramount for its effective use. This guide provides a framework for predicting these properties and outlines detailed, industry-standard protocols for their experimental determination. The hydrochloride salt is expected to be highly soluble in aqueous and polar protic solvents. The primary stability concerns are the potential for hydrolysis of the nitrile group and, under more extreme conditions, ring-opening of the

azetidine moiety. By following the detailed experimental protocols provided, researchers can generate the robust data necessary to confidently handle, store, and utilize this compound in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azetidine-3-carbonitrile HCl | 345954-83-8 [sigmaaldrich.com]
- 2. 345954-83-8 CAS MSDS (AZETIDINE-3-CARBONITRILE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CAS 345954-83-8 | azetidine-3-carbonitrile hydrochloride - Synblock [synblock.com]
- 4. AZETIDINE-3-CARBONITRILE HYDROCHLORIDE CAS#: 345954-83-8 [m.chemicalbook.com]
- 5. 345954-83-8 Cas No. | Azetidine-3-carbonitrile hydrochloride | Apollo [store.apolloscientific.co.uk]
- 6. rvrlabs.com [rvrlabs.com]
- 7. 345954-83-8|Azetidine-3-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 8. Azetidine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Azetidine hydrochloride | 36520-39-5 [chemicalbook.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. evotec.com [evotec.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. ijisrt.com [ijisrt.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Forced Degradation Studies - STEMart [ste-mart.com]
- 23. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. mastercontrol.com [mastercontrol.com]
- 26. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- To cite this document: BenchChem. [Solubility and stability of Azetidine-3-carbonitrile hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291615#solubility-and-stability-of-azetidine-3-carbonitrile-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com